molecular formula C12H16F3N3 B12227057 5-Ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

5-Ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

Cat. No.: B12227057
M. Wt: 259.27 g/mol
InChI Key: OLCZKTFZVPQRRM-UHFFFAOYSA-N
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Description

5-Ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyrimidine core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the preparation of intermediates, purification steps such as crystallization or chromatography, and final product isolation. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of reduced piperidine derivatives.

Scientific Research Applications

5-Ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine
  • 5-Ethyl-2-[4-(methyl)piperidin-1-yl]pyrimidine
  • 5-Ethyl-2-[4-(fluoromethyl)piperidin-1-yl]pyrimidine

Uniqueness

5-Ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs .

Properties

Molecular Formula

C12H16F3N3

Molecular Weight

259.27 g/mol

IUPAC Name

5-ethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C12H16F3N3/c1-2-9-7-16-11(17-8-9)18-5-3-10(4-6-18)12(13,14)15/h7-8,10H,2-6H2,1H3

InChI Key

OLCZKTFZVPQRRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)C(F)(F)F

Origin of Product

United States

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